(Z)-Non-6-en-1-ol

Descripción

Structural Classification and Chemical Significance within Unsaturated Alcohols

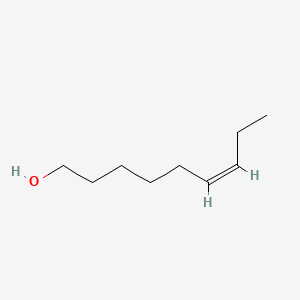

Cis-6-Nonen-1-ol, also known as (Z)-6-Nonen-1-ol, is structurally classified as a medium-chain, unsaturated primary fatty alcohol. ontosight.aiebi.ac.ukfoodb.ca Its architecture consists of a nine-carbon aliphatic chain with two key functional features: a primary alcohol (-OH) group at the first carbon (C1) and a carbon-carbon double bond between the sixth and seventh carbons (C6 and C7). ebi.ac.uk The "cis" (or "Z") designation specifies the stereochemistry of the double bond, where the hydrogen atoms attached to the double-bonded carbons are on the same side of the chain. ontosight.ai

This specific structure is of great chemical significance. The hydroxyl group and the double bond are reactive sites, allowing the molecule to participate in various chemical transformations such as esterification and oxidation. ontosight.ai The cis-configuration is particularly crucial as it imparts a specific three-dimensional shape to the molecule, which profoundly influences its physical properties and, most importantly, its biological activity and odor profile. ontosight.ai This contrasts with its geometric isomer, trans-6-Nonen-1-ol, which has different properties. The molecule is characterized as a colorless liquid, slightly soluble in water but highly soluble in organic solvents like ethanol. ontosight.aichemicalbook.com

Table 1: Physicochemical Properties of cis-6-Nonen-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol ontosight.ai |

| CAS Number | 35854-86-5 ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| Odor Profile | Powerful green, melon, waxy, cucumber thegoodscentscompany.com |

| Boiling Point | 115 °C at 20 mmHg |

| Density | 0.85 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Historical Context and Evolution of Research on cis-6-Nonen-1-ol

Research into cis-6-Nonen-1-ol began with its identification as a natural volatile compound responsible for the characteristic aroma of certain fruits. It was found to be a key component contributing to the fresh, green, and melon-like scent of muskmelon and watermelon. ebi.ac.ukthegoodscentscompany.com Early studies focused on isolating and identifying such compounds from natural sources to understand the chemical basis of food flavors. researchgate.net

The evolution of research saw a shift from simple identification to more complex investigations. Scientists began to study its biosynthesis in plants, exploring the enzymatic pathways that lead to its formation from fatty acid precursors. nih.gov Concurrently, its role in chemical ecology emerged as a significant research avenue. It was identified as a pheromone, a chemical signal used for communication, in various insect species, particularly moths and fruit flies. ontosight.aiebi.ac.uk This discovery spurred research into its potential use in agriculture for pest management. nih.gov More recently, academic focus has also been placed on developing efficient and stereoselective methods for its chemical synthesis, which is crucial for producing the pure compound needed for research and commercial applications in the flavor and fragrance industries. chemimpex.comontosight.ai

Overview of Key Academic Research Domains Pertaining to cis-6-Nonen-1-ol

The unique properties of cis-6-Nonen-1-ol have made it a subject of study in several key academic research domains.

Chemical Ecology and Semiochemistry : In this domain, cis-6-Nonen-1-ol is studied for its role as a semiochemical, specifically a pheromone. ebi.ac.uk It functions as a sex attractant for several insect species. For instance, it is a component of the pheromone blend for the melon fly (Zeugodacus cucurbitae), a significant agricultural pest. ebi.ac.uk Research is directed at understanding the behavioral responses of insects to this compound and utilizing it in traps for monitoring and controlling pest populations. ebi.ac.uk

Organic Synthesis : The demand for high-purity cis-6-Nonen-1-ol for both flavor and pheromone applications drives research in organic synthesis. chemimpex.com Academic studies focus on creating efficient, cost-effective, and stereoselective synthetic routes to produce the cis-isomer specifically, avoiding contamination with the trans-isomer which can have different or even inhibitory biological effects. ontosight.ai

Table 2: Research Domains and Applications of cis-6-Nonen-1-ol

| Research Domain | Specific Role/Application | Example |

|---|---|---|

| Flavor & Fragrance | Key aroma compound, Flavoring agent | Contributes to the characteristic scent of muskmelon, watermelon, and cucumber. ebi.ac.ukthegoodscentscompany.comresearchgate.net |

| Chemical Ecology | Pheromone / Semiochemical | Sex attractant for the melon fly (Zeugodacus cucurbitae). ebi.ac.uk |

| Organic Synthesis | Synthetic target | Development of stereoselective methods for producing pure samples for various applications. chemimpex.comontosight.ai |

| Plant Science | Plant metabolite | Studied as a product of fatty acid metabolism in fruits. ebi.ac.uknih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

(Z)-non-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHRZBIBSSVCEL-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047587 | |

| Record name | (6Z)-Non-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to slightly yellow liquid with a powerful, melon-like odour | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 20.00 mm Hg | |

| Record name | (Z)-6-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in fixed oils | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.851 | |

| Record name | cis-6-Nonen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35854-86-5 | |

| Record name | cis-6-Nonen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonen-1-ol, (6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonen-1-ol, (6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (6Z)-Non-6-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONEN-1-OL, (6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05401NS64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-6-Nonen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways of Cis 6 Nonen 1 Ol

Identification and Distribution of cis-6-Nonen-1-ol in Biological Systems

cis-6-Nonen-1-ol has been identified in a diverse range of biological systems, from plants to insects, where it serves distinct but crucial functions.

As a plant metabolite, cis-6-Nonen-1-ol is a notable contributor to the characteristic aroma of several fruits and vegetables. chemicalbook.comebi.ac.uk It is particularly prominent in species belonging to the Cucurbitaceae family, such as muskmelon (Cucumis melo), watermelon, and cucumber. chemicalbook.com The compound has also been reported in pepino fruit (Solanum muricatum) and as a volatile component in the oil of certain sesame (Sesamum indicum) genotypes. chemicalbook.comijpsr.com During the spontaneous fermentation of Cabernet Sauvignon grapes, cis-6-nonen-1-ol has been identified as one of the volatile compounds present, where its concentration can be influenced by the activity of different yeast species like Hanseniaspora. mdpi.com

Below is a table summarizing the plant species in which cis-6-Nonen-1-ol has been identified.

Table 1: Documented Occurrence of cis-6-Nonen-1-ol in Plant Species| Family | Species | Common Name | Reference(s) |

|---|---|---|---|

| Cucurbitaceae | Cucumis melo | Muskmelon/Cantaloupe | chemicalbook.comflvc.org |

| Cucurbitaceae | Citrullus lanatus | Watermelon | chemicalbook.comebi.ac.uk |

| Cucurbitaceae | Cucumis sativus | Cucumber | chemicalbook.com |

| Solanaceae | Solanum muricatum | Pepino Fruit | chemicalbook.com |

| Pedaliaceae | Sesamum indicum | Sesame | ijpsr.com |

| Vitaceae | Vitis vinifera | Grape (Cabernet Sauvignon) | mdpi.com |

Beyond its role in plant aroma, cis-6-Nonen-1-ol functions as a semiochemical, a chemical signal used for communication. ebi.ac.uk In the context of arthropods, it is often part of a complex blend of volatiles that can attract insects to a host plant or act as a pheromone.

For the melon fly, Zeugodacus cucurbitae, a significant pest of tropical horticulture, cis-6-Nonen-1-ol is a component of a kairomone lure derived from cucumber volatiles that attracts both male and female flies. ebi.ac.uk Similarly, this alcohol elicited electroantennogram responses in the banana stem weevil, Odoiporus longicollis, indicating it plays a role in the insect's host selection process. cambridge.org In the fruit fly Zeugodacus tau, gravid females show a tendency to be attracted to certain volatile compounds from the pepino melon, one of which is cis-6-nonen-1-ol.

Table 2: Role of cis-6-Nonen-1-ol as a Semiochemical in Arthropods

| Organism | Common Name | Role of Compound | Reference(s) |

|---|---|---|---|

| Zeugodacus cucurbitae | Melon Fly | Kairomone (Host attraction) | ebi.ac.uk |

| Odoiporus longicollis | Banana Stem Weevil | Allomone (Host selection) | cambridge.org |

| Zeugodacus tau | A Fruit Fly | Kairomone (Host attraction) |

The production of cis-6-Nonen-1-ol is not static; it varies depending on developmental stages and environmental conditions. In 'Red Moon' melons, the emission of cis-6-Nonen-1-ol, along with other key aroma volatiles, was found to be highest at the "almost-full-slip" (AL) stage of maturity, just before the fruit is fully ripe. flvc.org The concentration of these volatiles, including cis-6-Nonen-1-ol, was observed to decrease during storage over a period of 10 days. flvc.org

In arthropods, the response to cis-6-Nonen-1-ol can differ between sexes. While both male and female Odoiporus longicollis weevils show electroantennogram responses to the compound, the strength of the response can vary, suggesting a sex-specific role in the insect's chemical ecology. cambridge.org

Role as a Constituent of Semiochemicals in Arthropods and Other Organisms

Elucidation of Biosynthetic Precursors and Metabolic Pathways Leading to cis-6-Nonen-1-ol

cis-6-Nonen-1-ol is a fatty acid-derived volatile, belonging to a group of compounds often referred to as green leaf volatiles (GLVs). tandfonline.com Its biosynthesis originates from polyunsaturated fatty acids. The pathway is thought to proceed via its corresponding aldehyde, cis-6-Nonenal (B1232533).

The proposed biosynthetic pathway begins with a fatty acid precursor, such as γ-linolenic acid. wikipedia.org This precursor is acted upon by a lipoxygenase (LOX) enzyme, which introduces a hydroperoxide group. wikipedia.org The resulting fatty acid hydroperoxide is then cleaved by a specific enzyme called hydroperoxide lyase (HPL), which breaks the carbon chain to produce a C9 aldehyde, namely cis-6-Nonenal. wikipedia.orggoogle.com This aldehyde is the direct precursor to cis-6-Nonen-1-ol. The final step in the pathway is the reduction of the aldehyde group of cis-6-Nonenal to an alcohol group, a reaction catalyzed by an alcohol dehydrogenase (ADH) enzyme. google.com This conversion from aldehyde to alcohol is a common step in the formation of many plant volatiles. google.com

Table 3: Biosynthetic Pathway of cis-6-Nonen-1-ol

| Step | Precursor(s) | Enzyme | Product | Reference(s) |

|---|---|---|---|---|

| 1 | Polyunsaturated Fatty Acids (e.g., γ-linolenic acid) | Lipoxygenase (LOX) | Fatty Acid Hydroperoxides | wikipedia.orggoogle.com |

| 2 | Fatty Acid Hydroperoxides | Hydroperoxide Lyase (HPL) | cis-6-Nonenal | wikipedia.orggoogle.com |

| 3 | cis-6-Nonenal | Alcohol Dehydrogenase (ADH) | cis-6-Nonen-1-ol | google.com |

Genetic and Environmental Factors Modulating Endogenous cis-6-Nonen-1-ol Production

The amount of cis-6-Nonen-1-ol produced by an organism is regulated by a combination of genetic makeup and environmental influences.

Environmental factors also exert strong control over the production of cis-6-Nonen-1-ol. The synthesis of GLVs, including C9 alcohols, is often triggered by physical damage to plant tissues, which brings the enzymes (like LOX and HPL) into contact with their fatty acid substrates. tandfonline.comwikipedia.org Furthermore, abiotic factors such as temperature and light intensity can modulate the production of these volatiles. flvc.org For instance, the growth and development of melon fruits, which dictates the timing and quantity of aroma production, are influenced by ambient temperature and solar radiation levels. flvc.org In the context of wine fermentation, the microbial environment, specifically the presence and activity of different yeast species, can significantly alter the concentration of cis-6-nonen-1-ol in the final product. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| cis-6-Nonen-1-ol |

| cis-6-Nonenal |

| (E,Z)-2,6-nonadien-1-ol |

| (E,Z)-2,6-nonadienal |

| γ-linolenic acid |

| 1-hexanol |

| 1-heptanol |

| 1-octen-3-ol |

| (E)-2-nonenal |

| (E)-6-nonenal |

| hexanal |

| hexyl acetate (B1210297) |

| benzyl acetate |

| butyl acetate |

| ethyl butyrate |

| ethyl propionate (B1217596) |

| isoamyl acetate |

| methyl 2-methyl butyrate |

| methyl jasmonate |

| nonyl acetate |

| propyl acetate |

| 2-methylbutyl acetate |

Advanced Chemical Synthesis and Derivatization Strategies for Cis 6 Nonen 1 Ol

Stereoselective and Chemo-selective Synthetic Methodologies for cis-6-Nonen-1-ol

The synthesis of cis-6-Nonen-1-ol, a valuable fragrance and flavor compound, requires precise control over the geometry of the carbon-carbon double bond to ensure the desired sensory properties. pellwall.comthegoodscentscompany.comsigmaaldrich.com Stereoselective and chemo-selective methods are therefore paramount in its chemical synthesis.

Catalytic Approaches and Reaction Mechanism Studies

Catalytic hydrogenation is a key strategy for the stereoselective synthesis of cis-alkenes. The partial hydrogenation of alkynes over a poisoned catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or a P-2 (Ni-B) catalyst, is a well-established method. guidechem.comgoogle.com This approach involves the syn-addition of hydrogen to the alkyne triple bond, leading to the formation of the cis-alkene. The catalyst's "poison" deactivates it just enough to prevent the further reduction of the alkene to an alkane.

Ruthenium-based catalysts have also emerged as powerful tools for Z-selective olefin metathesis. nih.gov Chelated ruthenium catalysts, in particular, can achieve high chemo- and stereoselectivity. nih.gov The mechanism involves the formation of a metallacyclobutane intermediate. The steric bulk of the ligands on the ruthenium center dictates the orientation of the substituents in this intermediate, favoring the formation of the cis-isomer. nih.gov These catalysts can selectively react with terminal and internal Z-olefins in the presence of internal E-olefins. nih.gov

Development of Novel Synthetic Routes and Precursors

One documented synthetic route to cis-6-Nonen-1-ol involves the condensation of sodium butyne with 1-bromo-3-chloropropane (B140262) followed by catalytic hydrogenation. guidechem.comgoogle.com Sodium butyne can be prepared from acetylene (B1199291) and bromoethane. guidechem.com

Another approach utilizes Grignard reagents. For instance, cis-3-octenyl magnesium chloride can be reacted with 1-bromo-3-chloropropane in the presence of a lithium copper chloride catalyst to form cis-6-undecene-1-chloride, a potential intermediate. google.com

The biosynthesis of related compounds like cis-6-nonenal (B1232533) involves the lipoxygenase-catalyzed conversion of γ-linolenic acid to a hydroperoxide, which is then cleaved by a hydroperoxide lyase. wikipedia.org This natural pathway provides inspiration for developing biocatalytic or biomimetic synthetic routes.

| Precursor | Reagents/Catalyst | Product | Reference |

| 6-Nonyn-1-ol | Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) or P-2 (Ni-B) catalyst, H₂ | cis-6-Nonen-1-ol | guidechem.comgoogle.com |

| cis-3-octenyl magnesium chloride | 1-bromo-3-chloropropane, LiCuCl₂ or Li₂CuCl₄ | cis-6-undecene-1-chloride | google.com |

| γ-linolenic acid | Lipoxygenase, Hydroperoxide lyase | cis-6-nonenal | wikipedia.org |

Evaluation of Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly important in chemical synthesis. Catalytic methods, such as olefin metathesis and catalytic hydrogenation, are generally favored as they reduce the need for stoichiometric reagents and often proceed under milder conditions.

The use of biocatalysts, inspired by the biosynthesis of related compounds, aligns well with green chemistry principles by utilizing renewable resources and often operating under mild, aqueous conditions. wikipedia.orggoogle.com

Synthesis and Characterization of cis-6-Nonen-1-ol Analogues and Structurally Related Derivatives

The synthesis of analogues and derivatives of cis-6-Nonen-1-ol is crucial for structure-activity relationship studies, particularly in the flavor and fragrance industry. core.ac.uk

One common derivatization is the formation of esters. For example, cis-6-nonenyl acetate can be synthesized through the acylation of cis-6-Nonen-1-ol with acetyl chloride in the presence of a base like triethylamine. core.ac.uk Similarly, formate (B1220265) and propionate (B1217596) esters can be prepared using the corresponding acyl chlorides or carboxylic acids. core.ac.uk These esters often possess unique and desirable aroma profiles. thegoodscentscompany.com

Cyclopropanation of the double bond in related dienols has been explored as a method to modify odor characteristics. sci-hub.se The Simmons-Smith reaction, using diethylzinc (B1219324) and diiodomethane, can be employed for this transformation. sci-hub.se

Characterization of these analogues and derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry, and Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify the compound.

| Derivative | Synthetic Method | Key Reagents | Reference |

| cis-6-Nonenyl acetate | Acylation | Acetyl chloride, triethylamine | core.ac.uk |

| cis-6-Nonenyl formate | Acid-catalyzed esterification | Formic acid | core.ac.uk |

| cis-6-Nonenyl propionate | Acylation | Propionyl chloride, triethylamine | core.ac.uk |

Methodologies for Isotopic Labeling of cis-6-Nonen-1-ol for Mechanistic and Tracer Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and for use in tracer studies in biological systems. While specific examples of isotopically labeled cis-6-Nonen-1-ol were not detailed in the search results, general methodologies for introducing isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) can be applied.

For deuterium labeling, one common approach is the use of deuterated reagents. For instance, in a catalytic hydrogenation synthesis, deuterium gas (D₂) can be used in place of hydrogen gas (H₂) to introduce two deuterium atoms across the triple bond of the alkyne precursor, 6-nonyn-1-ol. This would yield (Z)-6,7-dideuterio-6-nonen-1-ol.

For carbon-13 labeling, a precursor containing a ¹³C-labeled carbon atom would be required. This could be introduced early in the synthetic sequence. For example, if a Grignard-based synthesis is employed, a ¹³C-labeled Grignard reagent or a ¹³C-labeled electrophile could be used.

The synthesis of isotopically labeled compounds often follows the same synthetic routes as their unlabeled counterparts, with the labeled atom(s) incorporated at a strategic point. The characterization of these labeled compounds relies heavily on mass spectrometry to confirm the incorporation of the isotope(s) and NMR spectroscopy (e.g., ²H NMR or ¹³C NMR) to determine the position(s) of the label(s).

Biological Activities and Mechanistic Studies of Cis 6 Nonen 1 Ol in Non Human Systems

Role as a Pheromone and Semiochemical in Insect Chemical Ecology

cis-6-Nonen-1-ol is a significant semiochemical, a chemical substance that carries a message, in the communication systems of various insect species. ebi.ac.uk Its role as a pheromone, a type of semiochemical used for communication within the same species, has been identified in several insects, influencing behaviors critical for their survival and reproduction. ebi.ac.uk

Olfactory Receptor Interactions and Neurophysiological Responses in Arthropods

The perception of cis-6-nonen-1-ol by insects begins with its interaction with specific olfactory receptors (ORs) located on the antennae. biorxiv.orgnih.gov These receptors are ligand-gated ion channels that convert chemical signals into electrical signals, which are then processed by the insect's brain. biorxiv.orgnih.govuliege.be

Studies have shown that cis-6-nonen-1-ol can elicit strong electroantennogram (EAG) responses in various insect species. EAG is a technique used to measure the total electrical output of the antenna in response to an odor. For instance, in the banana stem weevil, Odoiporus longicollis, both male and female antennae show significant EAG responses to cis-6-nonen-1-ol, suggesting its importance in host selection. cambridge.org In males of this species, cis-6-nonen-1-ol elicited the second-highest percentage of EAG responses after methyl jasmonate. cambridge.org Similarly, in the oriental armyworm, Mythimna separata, cis-6-nonen-1-ol is among the plant volatiles that evoke antennal responses. researchgate.net

The specificity of these responses can be attributed to the interaction of cis-6-nonen-1-ol with particular olfactory receptors. While the specific receptors for cis-6-nonen-1-ol have not been identified in all species, research on related compounds and the general principles of insect olfaction suggest that specific ORs are tuned to detect this molecule. biorxiv.orgnih.gov For example, in the primitive moth Eriocrania semipurpurella, an olfactory receptor, EsemOR3, responds specifically to (S,Z)-6-nonen-2-ol, a structurally similar compound, highlighting the fine-tuned nature of these receptors. researchgate.net The obligatory receptor subunit, ORco, is highly conserved among different insect orders and is essential for the function of the olfactory receptor complex. biorxiv.orgnih.gov Antagonists of the ORco channel can have broad inhibitory effects on the olfactory sense of various insects. biorxiv.orgnih.gov

Table 1: Documented Neurophysiological Responses to cis-6-Nonen-1-ol in Various Insect Species

| Insect Species | Method | Observed Response | Reference(s) |

| Odoiporus longicollis (Banana Stem Weevil) | Electroantennogram (EAG) | Strong antennal response in both males and females. | cambridge.org |

| Mythimna separata (Oriental Armyworm) | Electroantennogram (EAG) | Elicited antennal responses. | researchgate.net |

| Zeugodacus tau (A species of fruit fly) | Olfactory Behavioral Responses | Induced behavioral responses in gravid females. | mdpi.com |

Behavioral Responses Elicited by cis-6-Nonen-1-ol in Insect Species

The neurophysiological detection of cis-6-nonen-1-ol translates into observable behavioral responses in insects. These behaviors are often related to host-finding, oviposition (egg-laying), and aggregation.

In the fruit fly Zeugodacus tau, cis-6-nonen-1-ol, a volatile from the pepino melon (Solanum muricatum), was found to elicit behavioral responses in gravid females. mdpi.com This suggests that the compound plays a role in guiding the females to suitable host plants for laying their eggs. mdpi.com

However, the response to cis-6-nonen-1-ol is not always one of attraction. In the melon fly, Bactrocera cucurbitae, this compound has been shown to have an antagonistic effect on the attractiveness of certain blends. researchgate.net This highlights the complexity of insect chemical communication, where the context and presence of other compounds can significantly alter the behavioral outcome.

Table 2: Behavioral Responses to cis-6-Nonen-1-ol in Different Insect Species

| Insect Species | Behavior | Context | Reference(s) |

| Zeugodacus tau | Attraction | Host plant volatile | mdpi.com |

| Bactrocera cucurbitae | Antagonism/Inhibition | In volatile blends | researchgate.net |

| Odoiporus longicollis | Potential role in host selection | Elicited strong EAG responses, but lower preference in Y-tube olfactometer bioassay compared to other compounds. | cambridge.org |

Synergistic and Antagonistic Effects of cis-6-Nonen-1-ol in Volatile Blends

The behavioral impact of cis-6-nonen-1-ol is often dependent on its presence within a complex blend of other volatile compounds. It can act synergistically, enhancing the effect of other chemicals, or antagonistically, inhibiting their effect.

An example of antagonism is seen in the melon fly, Bactrocera cucurbitae, where cis-6-nonen-1-ol can inhibit the attraction of the flies to certain ester compounds. researchgate.net This suggests that a precise ratio of different volatiles is crucial for eliciting a specific behavior.

Conversely, while not directly demonstrated for cis-6-nonen-1-ol in the available literature, the principle of synergy is well-established in insect chemical ecology. For instance, in the banana stem weevil, Odoiporus longicollis, while cis-6-nonen-1-ol on its own showed lower attraction in a Y-tube olfactometer compared to other compounds like methyl jasmonate and 1-hexanol, its role within the natural host plant volatile blend could be synergistic. cambridge.org The combination of multiple compounds often creates a unique chemical signature that is more attractive or repellent than any single component.

Phytochemical Functions and Plant-Mediated Interactions of cis-6-Nonen-1-ol

cis-6-Nonen-1-ol is not only a signal for insects but also plays a role in plant physiology and plant-to-plant interactions. It is a known plant volatile, found in fruits like watermelon (Citrullus lanatus) and muskmelon (Cucumis melo). ebi.ac.ukresearchgate.net

Induction of Plant Defense Responses and Gene Expression Profiling

Plants can perceive volatile organic compounds (VOCs) released by neighboring damaged plants and prime their own defenses against herbivores or pathogens. nih.govtandfonline.com Green leaf volatiles (GLVs), a class of compounds that includes C6-alcohols and aldehydes, are particularly important in this process. nih.govtandfonline.com

While direct evidence for cis-6-nonen-1-ol inducing specific defense genes is limited in the provided context, structure-activity relationship studies in maize seedlings have shed light on the structural requirements for such induction. nih.govtandfonline.com These studies, using (Z)-3-hexen-1-ol as a model compound, have shown that the double bond and the length of the carbon chain are critical for the upregulation of defense-related genes. nih.govtandfonline.com Although cis-6-nonen-1-ol is a C9 alcohol, these findings provide a framework for understanding how it might be perceived by plants and potentially trigger defense signaling pathways.

Interactions with Plant Volatile Organic Compound (VOC) Release and Perception

The release of cis-6-nonen-1-ol by a plant can be influenced by various factors, including pathogen attack. For example, in tomato plants (Solanum lycopersicum), infection with the fungus Botrytis cinerea can stimulate the appearance of cis-6-nonen-1-ol (referred to as 2-nonen-1-ol (B1606449) in the study) in the blend of emitted VOCs. mdpi.com Furthermore, treatment of tomato plants with the biocontrol agent Trichoderma virens can also induce the emission of this compound, both in healthy and pathogen-infected plants. mdpi.com

This suggests that cis-6-nonen-1-ol may be part of the plant's induced defense response, potentially acting as a direct antifungal agent or as a signal to other plants or to beneficial insects that prey on herbivores. The perception of this and other VOCs can lead to a systemic response in the plant, preparing it for future attacks.

Ecological Significance in Plant-Herbivore and Plant-Pollinator Dynamics

Volatile organic compounds (VOCs) released by plants are crucial for their interaction with the surrounding environment, playing significant roles in defense and reproduction. mdpi.comcabidigitallibrary.org These chemical signals can repel herbivores, attract the natural enemies of herbivores, and entice pollinators. mdpi.comcabidigitallibrary.orgnih.gov cis-6-Nonen-1-ol is one of many such VOCs found in the aroma profiles of various plants, contributing to the complex chemical language that mediates ecological relationships. mdpi.comresearchgate.net

Plant volatiles, including C6 and C9 alcohols, are known to be involved in plant-herbivore and plant-pollinator interactions. mdpi.comfrontiersin.org The emission of these compounds can act as a defense mechanism by deterring feeding insects or as an attractant for pollinators to facilitate reproduction. mdpi.comcabidigitallibrary.org For instance, floral scents, which are composed of a diverse array of VOCs, are a primary means by which plants communicate with pollinators like bees. mdpi.commdpi.com The specific composition of these scents can vary depending on the plant species, the time of day, and the maturity of the flower, all of which are factors in attracting specific pollinators when they are most active. perfumerflavorist.com

Research on cucumber (Cucumis sativus) cultivars has identified cis-6-nonen-1-ol (also referred to as (Z)-6-nonenol) as a major volatile constituent, comprising a significant portion of the plant's emissions in certain varieties. researchgate.net While the precise role of each individual compound in complex floral bouquets can be difficult to isolate, the presence of cis-6-nonen-1-ol in plants known to interact with pollinators and herbivores suggests its participation in these critical ecological dynamics. The compound's function is often part of a synergistic effect with numerous other volatiles that together create a specific signal. researchgate.net

Antimicrobial Properties and Molecular Mechanisms of Action of cis-6-Nonen-1-ol

Beyond its ecological roles, cis-6-nonen-1-ol has demonstrated notable antimicrobial capabilities against various pathogens in non-human studies. sciforum.netup.pt This has positioned it as a phytochemical of interest for its potential as an antimicrobial agent, particularly in addressing antibiotic-resistant bacteria. sciforum.net

cis-6-Nonen-1-ol has shown significant bactericidal effects against both Gram-positive and Gram-negative bacteria. sciforum.net Studies have highlighted its efficacy against Staphylococcus aureus, including a multidrug-resistant strain (MRSA), and Escherichia coli. sciforum.net In one study, cis-6-nonen-1-ol displayed the highest bactericidal effect against both MRSA and E. coli when compared to other tested phytochemicals like citronellol (B86348) and citronellic acid. sciforum.net

The antimicrobial efficacy is often quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of a substance required to kill a particular bacterium. Research has established MBC values for cis-6-nonen-1-ol against these pathogenic bacteria.

Table 1: Minimum Bactericidal Concentration (MBC) of cis-6-Nonen-1-ol against Pathogenic Bacteria

| Pathogen | MBC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1024 | sciforum.net |

| Escherichia coli | 2048 | sciforum.net |

The antimicrobial mechanism of phytochemicals like cis-6-nonen-1-ol is often attributed to their interaction with microbial cell structures. up.ptteras.ng For many essential oil components, the primary target is the cell membrane. teras.ng These lipophilic compounds can attach to and penetrate the phospholipid bilayer of the bacterial cell membrane. teras.ng This accumulation disrupts the membrane's structural integrity, leading to increased permeability, leakage of vital intracellular components, and ultimately, cell death. teras.ng

Studies on related phytochemicals suggest that the presence of a hydroxyl (-OH) group is a key structural feature for conferring antimicrobial properties. up.pt The chemical structure of cis-6-nonen-1-ol, being a fatty alcohol, supports the hypothesis that its mode of action involves the disruption of the cell membrane, a mechanism common to compounds with similar functional groups and lipophilic character. up.ptteras.ng

A significant aspect of the antimicrobial potential of cis-6-nonen-1-ol is its ability to act synergistically with conventional antibiotics. sciforum.net This means that the combined effect of the two agents is greater than the sum of their individual effects. Such combinations can enhance the efficacy of antibiotics and potentially reduce the concentrations needed to eradicate pathogenic bacteria, which is a crucial strategy in combating antibiotic resistance. sciforum.net

The interaction between cis-6-nonen-1-ol (CIS) and the antibiotic gentamicin (B1671437) (GEN) has been studied against E. coli, revealing a clear synergistic activity. sciforum.net A synergistic or additive effect was also noted when combined with mupirocin (B1676865) (MUP) against S. aureus and MRSA. sciforum.net The Fractional Bactericidal Concentration (FBC) index is used to quantify these interactions, where an FBC index of ≤ 0.5 indicates synergy.

Table 2: Synergistic and Additive Effects of cis-6-Nonen-1-ol (CIS) in Combination with Antibiotics

| Pathogen | Combination | FBC Index | Interaction | Reference |

|---|---|---|---|---|

| S. aureus | CIS + Mupirocin (MUP) | Not specified, but described as additive | Additive | sciforum.net |

| S. aureus (MRSA) | CIS + Mupirocin (MUP) | Not specified, but described as additive | Additive | sciforum.net |

| E. coli | CIS + Gentamicin (GEN) | 0.25 | Synergy | sciforum.net |

This synergistic activity highlights the potential of cis-6-nonen-1-ol not just as a standalone antimicrobial but also as a resistance-modifying agent that could help recycle or improve the efficacy of existing antibiotics. up.pt

Analytical Methodologies for Characterization and Quantification of Cis 6 Nonen 1 Ol

Advanced Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods are fundamental to the separation of cis-6-Nonen-1-ol from other volatile and semi-volatile compounds. These techniques are particularly important for resolving it from its isomers and for detecting its presence at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for both the identification and quantification of cis-6-Nonen-1-ol. ttb.govthepharmajournal.com This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. thepharmajournal.com In GC, the compound is volatilized and separated from other components in a sample as it travels through a capillary column. The choice of the column's stationary phase is critical; polar columns like those with a Carbowax 20M or MXT-WAX phase are often employed. nist.govmdpi.com

For qualitative analysis, the mass spectrometer fragments the eluted cis-6-Nonen-1-ol molecules into a unique pattern of ions. This mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for positive identification. thepharmajournal.comdergipark.org.tr The retention time, the time it takes for the compound to pass through the GC column, provides an additional layer of identification. dergipark.org.tr

Quantitative analysis is typically performed by creating a calibration curve from standard solutions of known concentrations. ttb.gov An internal standard, a compound with similar chemical properties to cis-6-Nonen-1-ol but not present in the sample, is often added to improve the accuracy and precision of the quantification by accounting for variations in sample injection and instrument response. ttb.govmdpi.com Studies have demonstrated the accuracy of GC-MS for quantifying cis-6-Nonen-1-ol at various concentrations, with recoveries often exceeding 95%. ttb.gov

**Table 1: GC-MS Quantification Data for *cis-6-Nonen-1-ol***

| Concentration Level | Reported FID Amount | Reported MSD Amount |

|---|---|---|

| 10 PPM | 9.68 | 10.10 |

| 50 PPM | 48.60 | 47.19 |

| 100 PPM | 95.19 | 93.59 |

This table is based on data from a study on the analysis of flavor chemicals by simultaneous GC-MS and GC-FID. ttb.gov

High-Resolution Gas Chromatography for Isomer Separation

The separation of cis-6-Nonen-1-ol from its geometric isomer, trans-6-Nonen-1-ol, and other positional isomers is a significant analytical challenge. High-resolution gas chromatography, utilizing long capillary columns with specific stationary phases, is essential for achieving this separation. The choice of a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax), can enhance the separation of these isomers due to differences in their polarity and volatility. nist.gov The Kovats retention index (RI) is a standardized measure used to identify compounds in GC, and different values are reported for cis-6-Nonen-1-ol on polar and non-polar columns, aiding in its specific identification. nist.gov For instance, on a polar Carbowax 20M column, a Kovats RI of 1710 has been reported for (6Z)-Nonen-1-ol. nist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex samples. fmach.it This technique employs two different columns with orthogonal separation mechanisms, providing a much higher peak capacity and allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis. fmach.it

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in cis-6-Nonen-1-ol. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), confirming its identity as an unsaturated alcohol. guidechem.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. guidechem.comchemicalbook.com ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to one another. The signals in the ¹H NMR spectrum of cis-6-Nonen-1-ol can be assigned to the protons of the ethyl group, the olefinic protons at the double bond, the methylene (B1212753) groups of the carbon chain, and the proton of the hydroxyl group. chemicalbook.com Similarly, ¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. researchgate.net

Mass Spectrometry Techniques for Molecular Fragmentation Analysis

Table 2: Key Mass Spectral Peaks for trans-6-Nonen-1-ol (an isomer of cis-6-Nonen-1-ol)

| m/z (mass-to-charge ratio) | Relative Intensity |

|---|---|

| 41 | Top Peak |

| 67 | 2nd Highest |

| 95 | 3rd Highest |

This table is based on data from the NIST Mass Spectrometry Data Center for the trans isomer. nih.gov

Methodologies for Sample Preparation and Extraction from Diverse Biological and Environmental Matrices

The effective extraction of cis-6-Nonen-1-ol from complex samples is a critical first step before instrumental analysis. The choice of extraction method depends on the nature of the matrix (e.g., food, biological fluid, environmental sample) and the concentration of the analyte.

For volatile compounds like cis-6-Nonen-1-ol in food and beverage samples, headspace techniques are often preferred. Headspace solid-phase microextraction (HS-SPME) is a solvent-free method that involves exposing a coated fiber to the headspace above the sample. mdpi.comnih.gov The volatile compounds adsorb to the fiber, which is then directly desorbed into the GC injector. mdpi.com The choice of fiber coating is crucial for selectively and efficiently extracting the target analytes. mdpi.com

For liquid samples, such as fruit juices or distillates, solid-phase extraction (SPE) can be used to isolate and concentrate cis-6-Nonen-1-ol and other analytes from the bulk matrix. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. researchgate.net

In the analysis of plant tissues or other solid biological materials, solvent extraction may be employed, followed by a clean-up step to remove interfering compounds. researchgate.net The choice of solvent is critical and is based on the polarity of cis-6-Nonen-1-ol. ontosight.ai

For environmental samples, such as water or soil, techniques like purge-and-trap, which involves bubbling an inert gas through the sample to strip out volatile compounds, can be utilized. The stripped volatiles are then trapped on a sorbent material before being thermally desorbed into the GC system.

Considerations for Stability, Storage, and Preservation of cis-6-Nonen-1-ol Research Samples

The chemical stability of cis-6-Nonen-1-ol is a critical factor for ensuring the reliability and reproducibility of research findings. As an unsaturated alcohol, it is susceptible to degradation, primarily through oxidation and isomerization, which can be accelerated by exposure to air, light, and elevated temperatures. vigon.comcirad.frinnovareacademics.in

Proper storage is paramount to preserve the integrity of research samples. The compound is generally stable under normal, controlled conditions. vigon.com However, for long-term storage and to minimize degradation, specific precautions are necessary. The primary degradation pathway is the oxidation of the alcohol functional group to its corresponding aldehyde, cis-6-nonenal (B1232533), and potential isomerization of the cis- double bond. The presence of antioxidants, such as synthetic alpha-tocopherol, may be used in commercial preparations to enhance stability. bedoukian.com

To maintain sample purity, researchers should adhere to the following preservation guidelines:

Inert Atmosphere: Samples should be stored under an inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation. atlantis-press.com

Airtight Containers: Use tightly sealed containers to prevent exposure to air and moisture. nih.gov

Light Protection: Store in amber glass vials or in the dark to protect the light-sensitive compound from photo-degradation. nih.govinnovareacademics.in

Temperature Control: Storage in a cool, well-ventilated area is recommended. atlantis-press.com For long-term preservation, refrigeration at temperatures below 15°C is advisable. cirad.frinnovareacademics.in

Purity Checks: For samples stored for extended periods (e.g., over 9 months), it is good practice to re-analyze the purity via GC before use to confirm integrity. nih.gov

The following table summarizes the recommended storage conditions for cis-6-Nonen-1-ol based on information from chemical suppliers and safety data sheets.

Table 2: Recommended Storage and Handling Conditions for cis-6-Nonen-1-ol

| Condition | Recommendation | Rationale | Source(s) |

|---|---|---|---|

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidation. The compound is air-sensitive. | atlantis-press.cominnovareacademics.in |

| Container | Tightly closed container. | Prevents exposure to air and moisture. | nih.gov |

| Light | Protect from light (e.g., amber vial, store in dark). | Prevents photo-degradation. The compound is light-sensitive. | nih.govinnovareacademics.in |

| Temperature | Store in a cool, dry, well-ventilated place. Recommended <15°C. | Minimizes degradation and volatilization. Avoids temperatures exceeding the flash point (~93-101°C). | nih.govatlantis-press.comvigon.comcirad.fr |

| Incompatible Materials | Avoid strong oxidizing agents. | To prevent chemical reactions and degradation. | vigon.com |

| Shelf Life | Check quality if stored for more than 9 months. | Ensures compound integrity for experimental use. | nih.gov |

This table is a compilation of data from multiple sources providing safety and handling information.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-nonanol |

| 2-nonanol |

| (E)-2-nonenal |

| (E,Z)-2,6-nonadienal |

| alpha-tocopherol |

| argon |

| cis-6-nonenal |

| cis-6-Nonen-1-ol |

| helium |

| nitrogen |

Environmental Fate and Ecological Impact of Cis 6 Nonen 1 Ol

Biodegradation and Biotransformation Pathways in Soil, Water, and Air

As a primary fatty alcohol, cis-6-Nonen-1-ol is anticipated to undergo oxidation in biological systems. This process typically involves the conversion of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. nih.gov This resulting fatty acid, (Z)-non-6-enoic acid, can then enter the β-oxidation pathway for further breakdown. cleaninginstitute.org For unsaturated fatty acids, this process requires additional auxiliary enzymes to handle the double bond, ultimately breaking the molecule down into smaller units that can be integrated into central metabolic cycles. researchgate.net

The degradation of long-chain alcohols in activated sludge has been shown to be rapid, with half-lives in the order of minutes for similar C12-C16 alcohols. nih.gov Given that cis-6-Nonen-1-ol is a C9 alcohol, it is expected to be readily biodegradable in environments with active microbial populations, such as soil and wastewater treatment plants. nih.govthermofisher.com The involvement of several distinct bacterial groups is likely required for the complete mineralization of such compounds in the environment. asm.org

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

The primary abiotic degradation mechanism for cis-6-Nonen-1-ol in the environment is expected to be atmospheric photo-oxidation. As a volatile organic compound (VOC), it will partition into the atmosphere where it can react with photochemically produced hydroxyl (•OH) radicals. thermofisher.comnih.gov This is a common fate for many volatile organic compounds released into the air.

The estimated atmospheric half-life for C6-C12 alcohols due to this photo-oxidation process ranges from approximately 10 to 30 hours. oecd.org Unsaturated alcohols, like cis-6-Nonen-1-ol, are predicted to be photodegraded at a faster rate than their saturated counterparts. oecd.org

Degradation through hydrolysis is not considered a significant environmental fate pathway for aliphatic alcohols like cis-6-Nonen-1-ol, as the alcohol functional group is generally resistant to hydrolysis under typical environmental pH conditions. While direct photolysis by sunlight can occur, the key degradation route in the atmosphere remains its reaction with hydroxyl radicals.

Environmental Persistence, Mobility, and Bioavailability in Ecosystems

Based on its chemical properties and expected degradation pathways, cis-6-Nonen-1-ol is not considered to be persistent in the environment. thermofisher.com Its related aldehyde, cis-6-nonenal (B1232533), has also been evaluated and found not to be Persistent, Bioaccumulative, and Toxic (PBT). nih.gov

Mobility: The mobility of cis-6-Nonen-1-ol is dictated by its volatility and water solubility. As a VOC, it will evaporate readily from surfaces and disperse rapidly in the air, indicating high mobility in the atmospheric compartment. thermofisher.com It is described as insoluble or immiscible with water and, if spilled in large quantities, would likely spread on the water surface. vigon.com This suggests that in aquatic systems, it would primarily remain at the surface or partition to organic matter rather than dissolving in the water column. Its predicted octanol-water partition coefficient (LogP) suggests a moderate tendency to adsorb to soil and sediment, which could reduce its mobility in terrestrial and aquatic bed environments.

Bioavailability and Bioaccumulation: Bioavailability is possible due to its nature as a fatty alcohol, a class of compounds that can be metabolized by organisms. nih.govepa.gov However, significant bioaccumulation is considered unlikely. puracy.com The compound is expected to be metabolized and is not predicted to persist in organisms to a great extent.

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C9H18O | thermofisher.com |

| Persistence | Persistence is unlikely. | thermofisher.com |

| Bioaccumulation | Bioaccumulation is unlikely. | puracy.com |

| Mobility in Soil | Likely to be mobile due to volatility. | thermofisher.com |

| Water Solubility | Insoluble/immiscible. | vigon.com |

| Physical State | Liquid. | thermofisher.com |

| Classification | Volatile Organic Compound (VOC). | thermofisher.com |

Impact on Non-Target Organisms in Ecological Systems (excluding human exposure)

There is a notable lack of specific ecotoxicological data for cis-6-Nonen-1-ol in the scientific literature. vigon.com Safety data sheets often state that the hazards to the aquatic environment are unknown. vigon.com

Despite the data gap for this specific isomer, information on related compounds and mixtures provides an indication of potential ecological effects.

The related compound C9-C11 alcohol ethoxylate is considered toxic to marine life by the European Chemicals Agency. puracy.com

Aquatic ecosystems are generally sensitive to chemical pollutants, and invertebrates can be particularly susceptible to adverse effects on their developmental stages from such chemicals. cabidigitallibrary.org

Given these indications, while direct evidence is absent, the potential for cis-6-Nonen-1-ol to have adverse effects on aquatic organisms cannot be dismissed. Aquatic toxicity is a known concern for some long-chain aliphatic alcohols and their derivatives. nih.govpuracy.com Therefore, the release of this compound into aquatic environments should be avoided. thermofisher.com

| Compound/Mixture | Reported Ecotoxicity Information | Reference |

|---|---|---|

| cis-6-Nonen-1-ol | Component of unknown acute/long-term hazards to the aquatic environment. | vigon.com |

| Flavor Pen (containing <0.10% cis-6-nonen-1-ol) | Classified as: Toxic to aquatic life with long lasting effects. (Note: Refers to the complete mixture). | |

| C9-C11 Alcohol Ethoxylate | Considered a toxic substance to marine life. | puracy.com |

Theoretical and Computational Chemistry Studies on Cis 6 Nonen 1 Ol

Conformational Analysis and Energy Minimization of cis-6-Nonen-1-ol

cis-6-Nonen-1-ol is a flexible molecule due to the presence of multiple single bonds in its nine-carbon aliphatic chain. The rotation around these C-C bonds gives rise to numerous possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these arrangements, which are those that exist at a local minimum on the potential energy surface.

The process typically begins by generating a wide range of possible conformations. For a linear-chain molecule like cis-6-Nonen-1-ol, this can be achieved through systematic or stochastic (Monte Carlo) variations of the dihedral angles along the carbon backbone. wustl.edu More advanced methods, such as the low-mode search (LMOD), can efficiently explore the potential energy surface by making structural perturbations along low-frequency vibrational modes. wustl.edu

Once an initial set of conformers is generated, energy minimization is performed to find the nearest local energy minimum for each. This is an optimization process where the geometry of the molecule is adjusted to lower its total energy. Common computational methods for this include:

Molecular Mechanics (MM): This method uses classical physics and a set of parameters known as a force field to calculate the potential energy of a conformation. It is computationally fast and suitable for scanning a large number of conformers.

Density Functional Theory (DFT): A quantum mechanical method that provides more accurate energy calculations and geometric optimizations by solving an approximation of the Schrödinger equation. arxiv.orgnih.gov DFT is often used to refine the geometries of the lowest-energy conformers initially identified by MM methods. nih.gov

For cis-6-Nonen-1-ol, the key structural features influencing its conformational preferences are the cis-configured double bond, which introduces a rigid kink in the chain, and the terminal hydroxyl (-OH) group, which can form intramolecular hydrogen bonds with the π-electrons of the double bond in certain folded conformations. The most stable conformers will represent a balance between minimizing steric hindrance (van der Waals repulsion) and optimizing favorable intramolecular interactions.

Table 1: Theoretical Approach to Conformational Analysis of cis-6-Nonen-1-ol

| Step | Method | Purpose | Expected Outcome |

|---|---|---|---|

| 1. Initial Conformer Generation | Systematic/Stochastic Search or Low-Mode Search (LMOD) | To explore the entire conformational space by varying dihedral angles. | A large library of potential 3D structures. |

| 2. Preliminary Energy Minimization | Molecular Mechanics (e.g., MMFF, AMBER force fields) | To quickly optimize the geometry of thousands of conformers and rank them by energy. | A smaller set of low-energy candidate conformers. |

| 3. High-Level Geometry Optimization | Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) | To accurately calculate the geometry and relative energies of the most promising conformers. mdpi.com | A set of stable, low-energy conformers and their relative energy differences. |

| 4. Final Analysis | Boltzmann Statistics | To determine the population distribution of conformers at a given temperature based on their relative Gibbs free energies. nih.gov | Identification of the most populated and therefore most relevant conformers under specific conditions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of cis-6-Nonen-1-ol, which are fundamental to understanding its chemical reactivity. irjweb.com Key parameters derived from these calculations include the energies of the frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical reactivity and stability. irjweb.comphyschemres.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For cis-6-Nonen-1-ol, the MEP map would show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the C=C double bond, identifying these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

These calculations can predict how cis-6-Nonen-1-ol will react. For instance, the electron-rich double bond is susceptible to addition reactions, while the hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation. researchgate.netaanda.org

Table 2: Predicted Quantum Chemical Properties of cis-6-Nonen-1-ol *

| Property | Significance | Predicted Characteristics for cis-6-Nonen-1-ol |

|---|---|---|

| EHOMO (Energy of HOMO) | Relates to the ability to donate electrons (nucleophilicity). Higher energy means a better electron donor. | The HOMO is likely localized on the C=C double bond, indicating its role as the primary nucleophilic center. |

| ELUMO (Energy of LUMO) | Relates to the ability to accept electrons (electrophilicity). Lower energy means a better electron acceptor. | The LUMO is likely an antibonding orbital (σ*) associated with the C-O bond. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. physchemres.org | A moderate gap, typical for an unsaturated alcohol, suggesting susceptibility to reactions under specific conditions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. researchgate.net | Negative potential (red) around the oxygen atom and π-bond. Positive potential (blue) on the hydroxyl hydrogen. |

Note: Specific energy values are dependent on the level of theory and basis set used (e.g., DFT/B3LYP/6-311++G(d,p)). irjweb.com

Molecular Dynamics Simulations to Understand Interactions with Biological Receptors (non-human) and Solvents

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. nih.gov This technique is particularly useful for understanding how a flexible ligand like cis-6-Nonen-1-ol interacts with its environment, such as biological receptors or solvent molecules. doi.orgkit.edu

Interactions with Non-Human Biological Receptors: cis-6-Nonen-1-ol is a semiochemical, a signaling molecule used in nature. MD simulations can elucidate its binding mechanism with target proteins, such as insect odorant receptors (ORs) or odorant-binding proteins (OBPs). eijppr.comfrontiersin.orgtandfonline.com In insects like mosquitoes, ORs are ligand-gated ion channels that form complexes with a conserved co-receptor (Orco). nih.govijbs.com

A typical MD simulation would involve:

Docking the cis-6-Nonen-1-ol molecule into a predicted binding pocket of the receptor protein.

Placing the resulting complex into a simulated environment, often a lipid bilayer (for membrane proteins) surrounded by water molecules. nih.gov

Simulating the system for a period of nanoseconds to microseconds, tracking the movements of the ligand and protein atoms.

These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in binding through hydrogen bonds or hydrophobic interactions, and show conformational changes in the protein upon ligand binding, which is the first step in signal transduction. frontiersin.orgtandfonline.com For example, simulations could test how cis-6-Nonen-1-ol binds to an OBP from the southern house mosquito (Culex quinquefasciatus) or an OR from the yellow fever mosquito (Aedes aegypti). eijppr.comnih.gov

Interactions with Solvents: As a volatile organic compound (VOC), the interaction of cis-6-Nonen-1-ol with solvents, particularly water, is critical to its environmental behavior. MD simulations can model the hydration of the molecule, showing how water molecules arrange around its hydrophobic (the alkyl chain) and hydrophilic (the hydroxyl group) parts. doi.orgresearchgate.net Simulations can calculate the solvation free energy, which is a measure of its solubility, and the diffusion coefficient, which describes its mobility in the solvent. kit.edu Such studies show that the molecular weight and the presence of functional groups significantly affect how a VOC disperses and dissolves in water. kit.edu

In silico Modeling for Predicting Bioactivity and Environmental Behavior

In silico modeling encompasses a broad range of computational methods used to predict the properties of molecules without performing laboratory experiments. For cis-6-Nonen-1-ol, these models are primarily Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

Predicting Bioactivity: QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of chemicals (descriptors) and their biological activity (e.g., toxicity). ecetoc.orgrivm.nlresearchgate.net To predict the bioactivity of cis-6-Nonen-1-ol, one would first calculate a series of molecular descriptors. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing molecular branching and shape.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges (as discussed in 8.2). nih.gov

These descriptors for cis-6-Nonen-1-ol would then be input into a pre-existing QSAR model trained on a dataset of similar compounds (e.g., unsaturated alcohols or narcotic chemicals) with known experimental toxicity values. oasis-lmc.org For example, models exist to predict the acute aquatic toxicity towards the protozoan Tetrahymena pyriformis, where descriptors like the octanol-water partition coefficient (log Kow) and ELUMO are used to estimate the concentration that inhibits growth (IGC50). oasis-lmc.org

Predicting Environmental Behavior: Similarly, QSPR models are used to predict the environmental fate of chemicals. nih.govepa.gov Software packages like the US EPA's EPISuite use QSPR to estimate properties crucial for environmental risk assessment. ncsu.edu For cis-6-Nonen-1-ol, key predicted parameters would include:

Partition coefficients: Octanol-water (Kow), soil organic carbon-water (B12546825) (Koc), and air-water (Kaw or Henry's Law Constant), which determine how the compound distributes between water, soil, and air.

Degradation rates: Predicting half-lives in air (via reaction with hydroxyl radicals), water, and soil, which indicates its environmental persistence. ncsu.edumix-up.eu

These in silico predictions, while not a replacement for experimental data, provide a rapid and cost-effective way to screen chemicals and prioritize them for further testing. mix-up.euresearchgate.net

Q & A

Q. What are the recommended analytical methods for characterizing cis-6-Nonen-1-ol in synthetic mixtures?

Methodological Answer: Gas chromatography (GC) with polar and non-polar columns is effective for resolving cis-6-Nonen-1-ol from structural isomers. For example, using a DB-5MS non-polar column (30 m × 0.25 mm × 0.25 μm) with a temperature gradient of 50°C (2 min hold) to 250°C at 10°C/min provides baseline separation . Mass spectrometry (MS) coupled with GC confirms molecular identity via fragmentation patterns (e.g., m/z 142.24 for molecular ion [M]+). Ensure calibration with certified reference standards to validate retention indices .

Q. How should researchers handle cis-6-Nonen-1-ol safely in laboratory settings?

Methodological Answer: Follow OSHA and EC occupational exposure guidelines. Use fume hoods for volatile handling (flash point: 199°F/93°C) and wear nitrile gloves to prevent dermal absorption. Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to minimize oxidation . Safety protocols should align with institutional chemical hygiene plans, including spill containment using non-combustible absorbents (e.g., vermiculite) .

Q. What are the critical parameters for synthesizing cis-6-Nonen-1-ol via catalytic metathesis?

Methodological Answer: Ruthenium-based catalysts (e.g., Grubbs II) enable Z-selective olefin metathesis. Optimize reaction conditions: anhydrous solvents (e.g., CH₂Cl₂), 40–60°C, and substrate-to-catalyst ratios of 100:1. Monitor reaction progress via thin-layer chromatography (TLC) with phosphomolybdic acid staining. Post-synthesis, purify via fractional distillation (b.p. 115°C at 20 mmHg) and verify stereochemistry via ¹H NMR (δ 5.35–5.45 ppm for cis-alkene protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for cis-6-Nonen-1-ol?

Methodological Answer: Conduct systematic meta-analysis focusing on experimental variables:

- Source purity : Compare studies using ≥95% pure compound (HPLC-validated) vs. technical-grade material .

- Assay design : Control for solvent effects (e.g., DMSO vs. ethanol) and cell line variability in cytotoxicity assays.

- Statistical rigor : Apply Fisher’s exact test to evaluate reproducibility across independent datasets .

Q. What advanced spectroscopic techniques differentiate cis-6-Nonen-1-ol from its geometric isomers?

Methodological Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximity of protons on the cis-alkene (NOE correlations between H6 and H7). High-resolution FTIR (ν 965 cm⁻¹ for cis C-H out-of-plane bending) and ¹³C NMR (δ 125–130 ppm for alkene carbons) further distinguish stereochemistry. Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. What strategies optimize cis-6-Nonen-1-ol’s stability in long-term olfactory studies?

Methodological Answer: Stabilize via microencapsulation (e.g., β-cyclodextrin inclusion complexes) to reduce volatility. Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) monitors degradation products (e.g., 6-nonenal via oxidation). Use UPLC-PDA to quantify degradation kinetics (λ 210 nm) and model shelf-life using Arrhenius equations .

Q. How does cis-6-Nonen-1-ol’s structure influence its reactivity in cross-metathesis reactions?

Methodological Answer: The terminal hydroxyl group directs regioselectivity in ruthenium-catalyzed reactions. Computational modeling (e.g., DFT) identifies transition-state energies favoring allylic alcohol intermediates. Experimental validation: React with ethylene to yield 6-hepten-1-ol as a primary product. Compare turnover numbers (TON) under varying catalyst loadings to map mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.